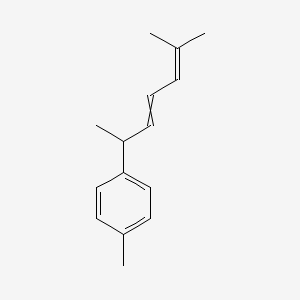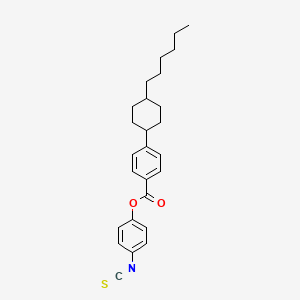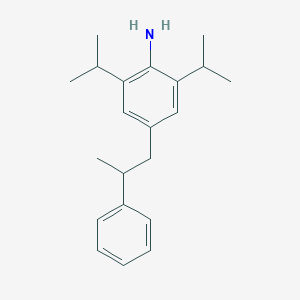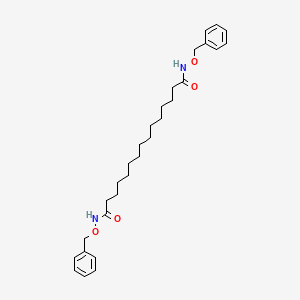![molecular formula C18H18Te B12556979 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene CAS No. 142205-33-2](/img/structure/B12556979.png)
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene typically involves the reaction of 4-ethenylbenzyl chloride with sodium telluride, followed by the addition of 4-ethenylbenzyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium species. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The vinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of substituted vinyl derivatives.
Scientific Research Applications
1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organotellurium compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparison with Similar Compounds
1-Ethenyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a tellurium atom.
1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of the tellurium-containing moiety.
1-Ethenyl-4-(4-ethenylphenoxy)benzene: Similar structure but with an oxygen atom instead of tellurium.
Uniqueness: 1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its analogs. The tellurium atom enhances the compound’s ability to form coordination complexes and participate in redox reactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
142205-33-2 |
|---|---|
Molecular Formula |
C18H18Te |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene |
InChI |
InChI=1S/C18H18Te/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
InChI Key |
YSKUVACRQFNHAO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C[Te]CC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
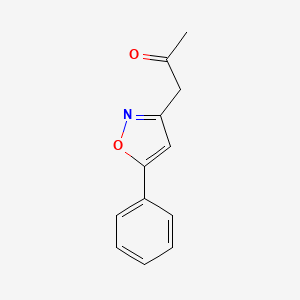
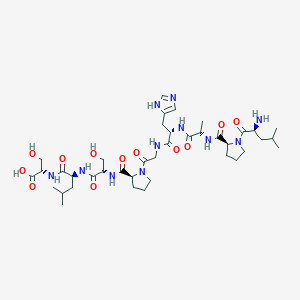
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
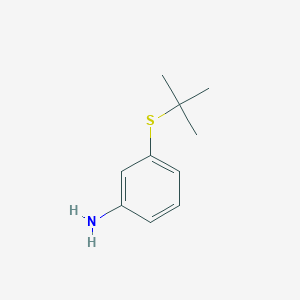
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
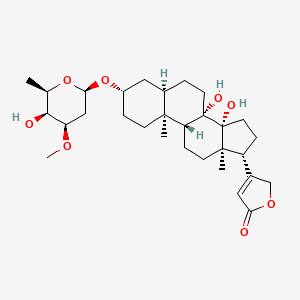
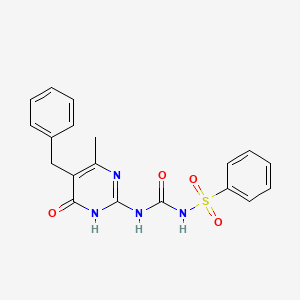
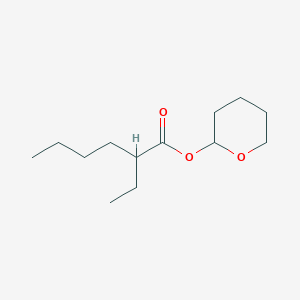
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
